![molecular formula C14H14N2O2S B5686466 N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5686466.png)
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide, also known as DTAF, is a fluorescent dye that has been extensively used in scientific research. It is a thiol-reactive compound that can be used to label proteins and peptides. DTAF has been used in various applications, including fluorescence microscopy, flow cytometry, and protein analysis.
作用机制
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide is a thiol-reactive compound that reacts with the thiol groups of cysteine residues in proteins. The reaction between N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide and cysteine residues results in the formation of a covalent bond between the dye and the protein. This covalent bond is stable and allows for the labeling of proteins with N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide.
Biochemical and Physiological Effects:
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide labeling of proteins does not have any significant biochemical or physiological effects on the proteins. The labeled proteins retain their biological activity and function. N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide labeling does not affect the structure or function of the proteins.
实验室实验的优点和局限性
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments. It is a highly sensitive fluorescent dye that can be used to label proteins at low concentrations. N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide labeling is a simple and easy process that does not require any specialized equipment. N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide-labeled proteins can be easily detected and quantified using fluorescence microscopy or flow cytometry.
One limitation of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide labeling is that it requires the presence of cysteine residues in the protein of interest. Proteins that do not have cysteine residues cannot be labeled with N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide. Another limitation is that N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide labeling can interfere with protein-protein interactions. The covalent bond between N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide and the protein can alter the protein's conformation and affect its interaction with other proteins.
未来方向
For N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide research include the development of new labeling strategies, the use of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide in live-cell imaging studies, and the development of new N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide analogs with improved properties.
合成方法
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide can be synthesized by reacting 2,5-dimethylphenylamine with carbon disulfide and sodium hydroxide to form N-phenylthiourea. This compound is then reacted with furfurylamine to form N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide. The synthesis method has been described in detail in various research articles.
科学研究应用
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been extensively used in scientific research as a fluorescent probe. It has been used to label proteins and peptides for various applications, including fluorescence microscopy, flow cytometry, and protein analysis. N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been used to study protein-protein interactions, protein localization, and protein expression. It has also been used to study the structure and function of various proteins.
属性
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-5-6-10(2)11(8-9)15-14(19)16-13(17)12-4-3-7-18-12/h3-8H,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEUHLVESVDFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(furan-2-carbonyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

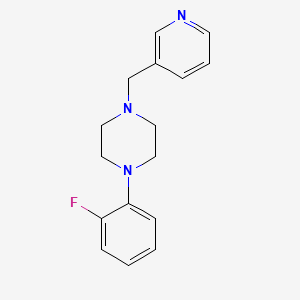
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[4-(1H-pyrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686388.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5686396.png)
![N,N-dimethyl-2-{[(2-methyl-2-morpholin-4-ylpropanoyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5686399.png)
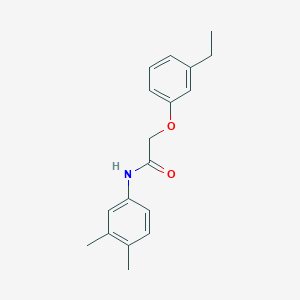
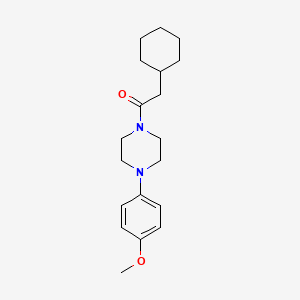
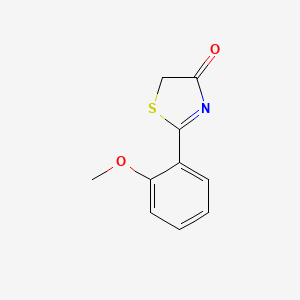
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686444.png)
![4-({2-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686447.png)
![2-(dimethylamino)-N,4-dimethyl-N-[3-(methylthio)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5686465.png)
![6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5686468.png)
![2-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5686470.png)
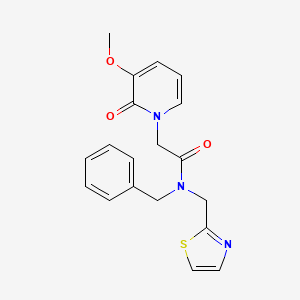
![N-ethyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5686485.png)